Cas no 86-51-1 (2,3-Dimethoxybenzaldehyde)

Il 2,3-Dimetossibenzaldeide è un composto aromatico con formula molecolare C9H10O3, caratterizzato dalla presenza di due gruppi metossile in posizione orto e meta rispetto al gruppo aldeidico. Questo reagente è ampiamente utilizzato in sintesi organica come intermedio per la produzione di farmaci, fragranze e altri composti chimici specializzati. La sua struttura elettronica lo rende particolarmente reattivo in reazioni di condensazione e formazione di legami carbonio-carbonio. Grazie alla sua elevata purezza e stabilità, è ideale per applicazioni in chimica fine e nella ricerca farmaceutica. La presenza dei gruppi metossili conferisce proprietà elettron-donatrici, influenzando la reattività del gruppo aldeidico in reazioni selettive.
2,3-Dimethoxybenzaldehyde structure
2,3-Dimethoxybenzaldehyde structure
Nome del prodotto:2,3-Dimethoxybenzaldehyde
Numero CAS:86-51-1
MF:C9H10O3
MW:166.173902988434
MDL:MFCD00003309
CID:34379
PubChem ID:66581

2,3-Dimethoxybenzaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,3-Dimethoxybenzaldehyde
    • o-veratraldehyde
    • 3,5-Dimethylsalicylic acid
    • 3,5-Dihydroxypropiophenone
    • 4-Diethoxybenzene
    • 2,3-dimethoxtbenzaldehyde
    • 2,3-Dimethoxybenzald
    • 2,3-dimethoxy-benzaldehyde
    • 2,3-dimethoxylbenzaldehyde
    • 2,3-dimethoxyphenylaldehyde
    • 2,3-dimethyoxybenzaldehyde
    • 2-VERATRALDEHYDE
    • 3-DiMethoxybenzaldehyde
    • dimethoxybenzaldehyde
    • Orthoveratraldehyde
    • O-VERATRIC ALDEHYDE
    • o-Veratraldehyde(6CI,7CI,8CI)
    • Benzaldehyde,2,3-dimethoxy-
    • 5,6-Dimethoxybenzaldehyde
    • NSC403661
    • NSC 51953
    • NSC 6314
    • Benzaldehyde, 2,3-dimethoxy-
    • 8ALP3SY00L
    • JIVGSHFYXPRRSZ-UHFFFAOYSA-N
    • Benzaldehyde,3-dimethoxy-
    • PubChem8216
    • Benzaldehyde, dimethoxy-
    • UPCMLD00WStructure66
    • o-Veratraldehyde (8CI)
    • Spectrum2_001964
    • 2,3 dimethoxybenzaldehyde
    • 2,3-Dimethoxy-benzaldehyd
    • 2, 3 dimethoxybenzaldehyde
    • KSC257E1J
    • W-104065
    • UNII-8ALP3SY00L
    • DTXSID80235333
    • NSC 403661
    • VERATRALDEHYDE, O-
    • Z104472922
    • AKOS000118970
    • 2,3-Dimethoxybenzaldehyde-d6
    • SPBio_002087
    • NSC-51953
    • 86-51-1
    • AC-24169
    • MFCD00003309
    • CHEMBL3039102
    • NSC-6314
    • BCP10425
    • SY003539
    • BIDD:ER0646
    • 2,3-Dimethoxybenzaldehyde, 98%
    • AS-11994
    • STK498192
    • HY-41407
    • FT-0601053
    • LS-25014
    • AI3-00141
    • AM20060739
    • EN300-19139
    • BP-11464
    • A841692
    • 2,3-dimethoxybenzaldehyd
    • CCG-39482
    • EINECS 201-677-7
    • s4778
    • D0625
    • BBL008737
    • InChI=1/C9H10O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-6H,1-2H
    • NSC-403661
    • 2-Hydroxy-3-methoxybenzaldehyde, methyl ether
    • NSC6314
    • NSC51953
    • F2190-0611
    • SCHEMBL319070
    • Q27270112
    • CS-M3620
    • 2,3-Dimethoxybenzaldehyde (ACI)
    • o-Veratraldehyde (6CI, 7CI, 8CI)
    • NS00039131
    • oVeratraldehyde
    • oVeratraldehyde (8CI)
    • o-Veratraldehyde; 5,6-Dimethoxybenzaldehyde;
    • DB-056932
    • Benzaldehyde, 2,3dimethoxy (9CI)
    • Benzaldehyde, 2,3-dimethoxy-(9CI)
    • DTXCID80157824
    • CHEBI:228697
    • Benzaldehyde, 2,3dimethoxy
    • MDL: MFCD00003309
    • Inchi: 1S/C9H10O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-6H,1-2H3
    • Chiave InChI: JIVGSHFYXPRRSZ-UHFFFAOYSA-N
    • Sorrisi: O=CC1C(OC)=C(OC)C=CC=1
    • BRN: 908264

Proprietà calcolate

  • Massa esatta: 166.06300
  • Massa monoisotopica: 166.063
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 147
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 1.1
  • Conta Tautomer: niente
  • Superficie polare topologica: 35.5

Proprietà sperimentali

  • Colore/forma: Cristalli bianchi
  • Densità: 1.1708 (rough estimate)
  • Punto di fusione: 52.0 to 55.0 deg-C
  • Punto di ebollizione: 256°C(lit.)
  • Punto di infiammabilità: Gradi Fahrenheit:235,4°F
    Gradi Celsius:113°C
  • Indice di rifrazione: 1.5500 (estimate)
  • Solubilità: Solubility in methanol with almost transparency.
  • PSA: 35.53000
  • LogP: 1.51630
  • Sensibilità: Air Sensitive
  • Solubilità: Insolubile in acqua, solubile in alcool

2,3-Dimethoxybenzaldehyde Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319
  • Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26-S36
  • RTECS:CU5732000
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:4°C, stored under nitrogen
  • Frasi di rischio:R36/37/38

2,3-Dimethoxybenzaldehyde Dati doganali

  • CODICE SA:29124900
  • Dati doganali:

    Codice doganale cinese:

    2912499000

    Panoramica:

    291249 9000. altri eteri di aldeide Aldeidi, fenoli e aldeide contenenti altri gruppi contenenti ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso a, aspetto della tetraformaldeide

    Riassunto:

    291249 9000. altri aldeideeteri, aldeidefenoli e aldeide aventi altra funzione ossigenata. IVA:17,0%. Aliquota di sconto fiscale:9,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%

2,3-Dimethoxybenzaldehyde Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB116025-500 g
2,3-Dimethoxybenzaldehyde, 98%; .
86-51-1 98%
500g
€214.00 2023-05-10
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce48992-1g
2,3-Dimethoxybenzaldehyde (o-Veratraldehyde)
86-51-1 98%
1g
¥445.00 2023-09-08
Chemenu
CM255406-500g
2,3-Dimethoxybenzaldehyde
86-51-1 95+%
500g
$153 2022-05-27
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032770-100g
2,3-Dimethoxybenzaldehyde
86-51-1 98%
100g
¥1151 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032770-25g
2,3-Dimethoxybenzaldehyde
86-51-1 98%
25g
¥402 2024-05-21
Life Chemicals
F2190-0611-5g
"2,3-Dimethoxybenzaldehyde"
86-51-1 95%+
5g
$60.0 2023-11-21
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY003539-25g
2,3-Dimethoxybenzaldehyde
86-51-1 ≥98%
25g
¥29.00 2024-07-09
Alichem
A014000378-500mg
2,3-Dimethoxybenzaldehyde
86-51-1 97%
500mg
$847.60 2023-08-31
Chemenu
CM255406-1000g
2,3-Dimethoxybenzaldehyde
86-51-1 95+%
1000g
$224 2021-06-16
ChemScence
CS-M3620-1000g
2,3-Dimethoxybenzaldehyde
86-51-1 99.99%
1000g
$156.0 2021-09-02

2,3-Dimethoxybenzaldehyde Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Potassium tert-butoxide ,  Tempo ,  Copper bromide (CuBr2) ,  Poly[oxy(dimethylsilylene)], α-[dimethyl[3-[(2-pyridinylmethylene)amino]propyl]s… Solvents: Acetonitrile ,  Water ;  4 h, 25 °C
Riferimento
Room temperature aerobic oxidation of alcohols using CuBr2 with TEMPO and a tetradentate polymer based pyridyl-imine ligand
Hu, Zhenzhong; et al, Applied Catalysis, 2012, 413, 413-414

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  23 h, 60 °C
Riferimento
Studies on synthesis of quinonylidene Hoveyda-type complexes
Grudzien, Krzysztof; et al, Applied Organometallic Chemistry, 2015, 29(5), 322-327

Synthetic Routes 3

Condizioni di reazione
1.1 Catalysts: Potassium carbonate ;  rt → 150 °C; 11 h, 150 °C
Riferimento
Study on green synthesis of O-veratraldehyde
Pan, Shu-gang; et al, Anhui Nongye Kexue, 2009, 37(1), 13-15

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Dipotassium chromate (K2CrO4) Solvents: Water
Riferimento
The synthesis of 2,3-dimethoxybenzaldehyde (ο-veratraldehyde)
Nagai, Yoshio; et al, Nippon Kagaku Kaishi (1921-47), 1952, , 45-6

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, chlorate (1:1) Catalysts: Aluminum chloride Solvents: Acetonitrile
Riferimento
Oxidation of alcohols with benzyltriphenylphosphonium chlorate under non-aqueous conditions
Hajipour, A. R.; et al, Phosphorus, 2001, 176, 1-7

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Iodine Solvents: Toluene ;  10 min, rt
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ;  4 h, 80 °C
Riferimento
Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source
Sun, Guanglong; et al, Organic Letters, 2017, 19(16), 4235-4238

Synthetic Routes 7

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Probing Persistent Intramolecular C-H···X (X = O, S, Br, Cl, and F) Bonding in Solution Using Benzyl Meldrum's Acid Derivatives
Fillion, Eric; et al, Journal of Organic Chemistry, 2009, 74(3), 1259-1267

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  42 h, 45 °C
Riferimento
Synthesis and Properties of Bimetallic Hoveyda-Grubbs Metathesis Catalysts
Grudzien, Krzysztof; et al, Organometallics, 2012, 31(9), 3636-3646

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water
Riferimento
The 2-aminotetralin system as a structural base for new dopamine- and melatonin-receptor agents
Copinga, Swier, 1994, , ,

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
Riferimento
Synthesis of Potentially Carcinogenic Higher Oxidized Metabolites of Dibenz[a,j]anthracene and Benzo[c]chrysene
Harvey, Ronald G.; et al, Journal of Organic Chemistry, 1998, 63(23), 8118-8124

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, 80 °C
Riferimento
Design, synthesis and evaluation of curcumin-based fluorescent probes to detect Aβ fibrils
Sato, Taki; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(22), 3520-3525

Synthetic Routes 12

Condizioni di reazione
Riferimento
A new synthesis of anthraquinones using dihydrooxazoles and grignard reagents derived from Mg(anthracene)(THF)3
Nicoletti, Teresa M.; et al, Journal of the Chemical Society, 1990, (1), 133-8

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-butyl-, (T-4)-chlorotrioxochromate(1-) Catalysts: Aluminum chloride Solvents: Acetonitrile ;  2 h, reflux
Riferimento
Oxidation of alcohols with 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate (BAAOCC) under non-aqueous conditions
Hajipour, Abdol R.; et al, Indian Journal of Chemistry, 2005, (3), 577-580

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, 60 °C
Riferimento
New short synthesis of (5)-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-iodobenzamide. Dopamine D2 receptor
Joshua, Alummoottil V.; et al, Synthetic Communications, 2008, 38(3), 434-440

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Sodium acetate ,  Triethylsilane Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Acetonitrile ;  16 h, rt
Riferimento
Palladium-catalyzed reductive carbonylation of (hetero)aryl halides and triflates using cobalt carbonyl as CO source
Dogga, Bhushanarao; et al, European Journal of Organic Chemistry, 2021, 2021(2), 309-313

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Potassium acetate ,  Triethylsilane Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  12 h, 50 °C
Riferimento
Room Temperature Carbonylation of (Hetero) Aryl Pentafluorobenzenesulfonates and Triflates using Palladium-Cobalt Bimetallic Catalyst: Dual Role of Cobalt Carbonyl
Joseph, Jayan T.; et al, Advanced Synthesis & Catalysis, 2017, 359(3), 419-425

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Water
Riferimento
Stability study and structure determination of degradation products of a new positive inotropic agent, E-6-(3,4-dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone (FR58664), in acidic solution
Kitamura, Satoshi; et al, Iyakuhin Kenkyu, 1990, 21(5), 982-8

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Benzene
Riferimento
A synthesis of the phenolic lipid, 3-[(Z)-pentadec-8-enyl] catechol, (15:1)-urushiol
Tyman, John H. P.; et al, Chemistry and Physics of Lipids, 2002, 120(1-2), 101-108

Synthetic Routes 19

Condizioni di reazione
Riferimento
Electron-impact induced loss of C-5 and C-8 substituents in 1,2,3,4-tetrahydroisoquinolines. II: Synthesis of C-8 substituted 1,2,3,4-tetrahydroisoquinolines
Mayer, Klaus K.; et al, Archiv der Pharmazie (Weinheim, 1983, 316(9), 801-12

Synthetic Routes 20

Condizioni di reazione
1.1 Catalysts: Bismuth triflate Solvents: Dichloromethane ,  Water ;  10 min, rt
Riferimento
An efficient catalytic deprotection of thioacetals employing bismuth triflate: synthesis of pyrrolo[2,1-c] [1,4] benzodiazepines
Kamal, Ahmed; et al, Tetrahedron Letters, 2003, 44(14), 2857-2860

Synthetic Routes 21

Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane ,  Triethylamine Solvents: Dichloromethane
1.2 Reagents: Diisobutylaluminum hydride
Riferimento
One pot conversion of carboxylic acids to aldehydes with DIBAL-H
Chandrasekhar, S.; et al, Tetrahedron Letters, 1998, 39(8), 909-910

Synthetic Routes 22

Condizioni di reazione
1.1 Reagents: Dimethyl sulfate ,  Potassium carbonate Solvents: Acetone
Riferimento
Synthesis of β-(2,3-dihydroxybenzoyl)butyric acid
Wang, Dexin; et al, Huaxue Xuebao, 1986, 44(7), 692-4

Synthetic Routes 23

Condizioni di reazione
Riferimento
Aliphatic and alicyclic aldehydes: synthesis by reduction or by reduction followed by hydrolysis
Harcken, C., Science of Synthesis, 2007, 25, 65-135

2,3-Dimethoxybenzaldehyde Raw materials

2,3-Dimethoxybenzaldehyde Preparation Products

Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-51-1)2,3-Dimethoxybenzaldehyde
2374362
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta
Suzhou Senfeida Chemical Co., Ltd
(CAS:86-51-1)2,3-Dimethoxybenzaldehyde
sfd14638
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta